Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate
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Overview
Description
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the sulfanylidene group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent esterification. One common method includes the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate
- Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate
- Methyl (5-sulfanylidene-4,5-dihydro-1,2,4-triazole-3-carboxylate)
Uniqueness
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of both the sulfanylidene group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .
Properties
CAS No. |
143263-26-7 |
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Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
methyl 2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C5H6N2O3S/c1-9-4(8)2-3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) |
InChI Key |
VITBZGHHKUMAMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NNC(=S)O1 |
Origin of Product |
United States |
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